4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide
Description
Properties
CAS No. |
96178-16-4 |
|---|---|
Molecular Formula |
C27H25N5O3 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-[(4-acetamidophenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N5O3/c1-17(33)28-18-12-14-19(15-13-18)30-31-24-16-22(26(34)21-9-5-4-8-20(21)24)27(35)29-23-10-6-7-11-25(23)32(2)3/h4-16,34H,1-3H3,(H,28,33)(H,29,35) |
InChI Key |
DJKGKFILGAZAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
1-Hydroxy-2-naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by amidation with 2-(dimethylamino)aniline.
Procedure :
-
Activation of carboxylic acid : 1-Hydroxy-2-naphthoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dry benzene (50 mL) for 3 h. Excess SOCl₂ is removed under vacuum.
-
Amidation : The acid chloride is dissolved in tetrahydrofuran (THF, 30 mL), and 2-(dimethylamino)aniline (10 mmol) is added dropwise. The mixture is stirred at 0–5°C for 2 h, followed by room temperature for 12 h. The precipitate is filtered and recrystallized from ethanol.
Characterization Data :
| Property | Value |
|---|---|
| Yield | 78% |
| Melting Point | 158–160°C |
| IR (cm⁻¹) | 1675 (C=O), 3300 (−OH) |
Diazotization of 4-Acetamidoaniline
Reaction Conditions
4-Acetamidoaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
Procedure :
-
Diazonium salt formation : 4-Acetamidoaniline (10 mmol) is dissolved in HCl (36%, 20 mL) and cooled to 0°C. NaNO₂ (12 mmol in 10 mL H₂O) is added dropwise. The reaction is monitored with starch-iodide paper until excess nitrous acid is detected.
Critical Parameters :
-
Temperature must remain below 5°C to prevent diazonium salt decomposition.
-
Immediate use of the diazonium salt is required for optimal coupling efficiency.
Coupling Reaction to Form the Azo Bond
Electrophilic Aromatic Substitution
The diazonium salt reacts with the naphthol carboxamide intermediate in basic conditions (pH 9–10) to form the azo linkage.
Procedure :
-
Coupling : The diazonium salt solution is added to a suspension of the naphthol carboxamide intermediate (10 mmol) in ethanol/water (1:1, 40 mL) containing sodium acetate (15 mmol). The mixture is stirred at 0–5°C for 4 h.
-
Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from benzene/ethyl acetate (60:40).
Characterization Data :
| Property | Value |
|---|---|
| Yield | 65% |
| Melting Point | 240–242°C |
| UV-Vis (λₘₐₓ) | 380 nm |
| IR (cm⁻¹) | 1440 (N=N), 3352 (−OH) |
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted naphthalene compounds .
Scientific Research Applications
4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores and other advanced materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo photochemical reactions, leading to the generation of reactive intermediates that interact with cellular components. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its binding affinity with target molecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Electronic and Solubility Comparisons
- Electron-Donating Groups: The dimethylamino substituent in the target compound enhances solubility in polar solvents (e.g., DMSO, methanol) compared to analogues with methoxy or chloro groups, which exhibit higher logP values .
- Tautomerism: Intramolecular hydrogen bonding in the target compound (O–H⋯N) stabilizes the keto–amino tautomer, similar to the compound in . This contrasts with phenylhydrazone derivatives (), where tautomer equilibrium shifts toward enol forms .
- Diazenyl Linkers : The (E)-configuration in diazenyl groups (target compound vs. ) ensures planarity, critical for conjugation-dependent applications like fluorescence or sensor design .
Biological Activity
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Diazenyl Group : The presence of the diazenyl moiety (–N=N–) is crucial for its biological activity.
- Amino and Hydroxy Groups : These functional groups enhance the compound's solubility and reactivity.
- Naphthalene Backbone : This aromatic system contributes to the compound's stability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, leading to significant pharmacological effects. Key mechanisms include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is critical in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer and neurodegenerative diseases.
Pharmacological Effects
-
Anticancer Activity :
- Studies have indicated that diazenyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that similar compounds significantly reduced cell viability in various cancer cell lines by inducing cell cycle arrest and apoptosis.
-
Neuroprotective Effects :
- The compound has been evaluated for its neuroprotective properties. Research suggests that it may help mitigate neurodegeneration by reducing amyloid-beta accumulation in models of Alzheimer's disease.
-
Antimicrobial Activity :
- Some derivatives of similar structures have exhibited antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of related diazenyl compounds. The results showed that these compounds effectively inhibited tumor growth in xenograft models, with IC50 values indicating potent activity against breast cancer cell lines .
Study 2: Neuroprotection
In an experimental model of Alzheimer's disease, the compound was tested for its ability to reduce cognitive decline. Results indicated that treatment with the compound improved memory performance and reduced neuroinflammatory markers, suggesting a protective effect against neurodegeneration .
Data Summary Table
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including diazo coupling and amide bond formation. Key reagents include coupling agents like -dimethylformamide (DMF) and bases such as sodium hydroxide or potassium carbonate to facilitate azo bond formation. Temperature control (40–60°C) and pH optimization (8–10) are critical to minimize side reactions. Purification often requires column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .
Advanced: How can researchers address low yields in the final coupling step during synthesis?
Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Catalytic Optimization: Use palladium-based catalysts to enhance coupling efficiency.
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility.
- Stoichiometric Adjustments: Increase equivalents of the diazonium salt precursor to drive the reaction.
- By-Product Analysis: Employ LC-MS to identify impurities and adjust reaction conditions accordingly .
Basic: What spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- - and -NMR: Verify the presence of aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~170 ppm).
- IR Spectroscopy: Confirm hydroxyl (-OH, ~3200 cm) and amide (C=O, ~1650 cm) stretches.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (±2 ppm accuracy) .
Advanced: How does the diazenyl group influence photophysical properties?
Methodological Answer:
The diazenyl (-N=N-) group contributes to π-conjugation, affecting UV-Vis absorption (e.g., λmax ~450 nm). Computational methods like time-dependent density functional theory (TD-DFT) can model electronic transitions and predict solvatochromic behavior. Experimental validation via fluorescence quenching studies in polar solvents is recommended .
Basic: What in vitro assays are recommended for preliminary biological activity evaluation?
Methodological Answer:
- Antimicrobial Assays: Disk diffusion or microdilution against Gram-positive/negative bacteria.
- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize cell culture conditions (e.g., passage number, serum concentration).
- Purity Assessment: Use HPLC (>95% purity) to rule out batch-to-batch variability.
- Orthogonal Assays: Combine enzymatic inhibition with cellular thermal shift assays (CETSA) to confirm target engagement .
Basic: What are the best practices for ensuring compound stability during storage?
Methodological Answer:
Store lyophilized powder in amber vials under argon at -20°C. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid repeated freeze-thaw cycles. Monitor degradation via monthly HPLC analysis .
Advanced: How does modifying the dimethylamino group affect pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with ethyl or acetyl substitutions.
- Computational Docking: Use AutoDock Vina to predict binding affinity changes to target receptors (e.g., G-protein-coupled receptors).
- In Vivo Pharmacokinetics: Compare bioavailability and metabolic stability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
